molecular formula C14H16N2O2 B2654597 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile CAS No. 848369-68-6

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile

Cat. No.: B2654597
CAS No.: 848369-68-6
M. Wt: 244.294
InChI Key: HGCIDHMLGPVGLU-UHFFFAOYSA-N
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Description

Structure and Properties
The compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile features a furan ring substituted at positions 2, 3, 4, and 5. Key substituents include:

  • A 2,5-dimethyl-1H-pyrrol-1-yl group at position 2, contributing aromatic and electron-donating characteristics.
  • A 1-hydroxyethyl (-CH(OH)CH₃) group at position 4, introducing hydrophilicity and stereochemical complexity.
  • A methyl (-CH₃) group at position 5, influencing steric bulk and lipophilicity .

Synthesis and Applications
While direct synthesis details are unavailable, analogous compounds (e.g., 4-acetyl derivatives) suggest routes involving cyclization or nucleophilic substitution. The compound is marketed as a building block for organic synthesis, likely in pharmaceuticals or materials science due to its heterocyclic framework .

Properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-8-5-6-9(2)16(8)14-12(7-15)13(10(3)17)11(4)18-14/h5-6,10,17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCIDHMLGPVGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C(=C(O2)C)C(C)O)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile can be approached through multi-step organic synthesis. A possible route might involve:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, such as 2,5-dimethylpyrrole, which can be synthesized via the Paal-Knorr synthesis.

    Formation of the Furan Ring: The furan ring can be synthesized from a precursor like 2-methylfuran.

    Coupling Reactions: The pyrrole and furan rings can be coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Functional Group Modifications: Introduction of the hydroxyethyl and cyano groups can be achieved through specific functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, forming a ketone.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyrrole or furan rings.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted pyrrole or furan derivatives.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C13H17N1O2
  • Molecular Weight : 219.29 g/mol
  • CAS Number : 848369-68-6

The compound features a furan ring, a pyrrole moiety, and a carbonitrile group, which contribute to its reactivity and potential applications in synthesis and biological activity.

Medicinal Chemistry

Potential Anticancer Activity
Research indicates that derivatives of pyrrole compounds, including those similar to 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile, exhibit significant anticancer properties. For instance, studies have shown that modifications in the pyrrole structure can enhance cell-specific antibody production in recombinant cell lines, indicating a potential role in cancer therapeutics .

Antioxidant Properties
The compound may also possess antioxidant capabilities due to the presence of hydroxyl and carbonitrile groups. Antioxidants are crucial in preventing oxidative stress-related diseases, making this compound a candidate for further exploration in health supplements and pharmaceuticals.

Materials Science

Polymer Synthesis
The unique structure of this compound allows it to be used as a building block in polymer chemistry. Its ability to participate in cross-linking reactions can lead to the development of new materials with enhanced mechanical properties and thermal stability.

Nanocomposite Applications
Recent studies have explored the incorporation of such compounds into nanocomposites for improved electrical conductivity and thermal properties. The furan moiety is particularly beneficial for creating conductive pathways within polymer matrices.

Agricultural Chemistry

Pesticide Development
Compounds with similar structures have been investigated for their efficacy as pesticides. The incorporation of the pyrrole and furan rings can enhance bioactivity against pests while minimizing environmental impact.

Plant Growth Regulators
Research into plant growth regulators has indicated that compounds like 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile may influence plant growth and development positively. This application could lead to advancements in sustainable agriculture practices.

Case Study 1: Anticancer Research

A study focused on the effects of pyrrole derivatives on monoclonal antibody production revealed that certain modifications significantly increased productivity without compromising cell viability. The results suggested that the structural features of these compounds play a critical role in their biological activity .

Case Study 2: Polymer Development

In polymer science, researchers synthesized new materials by incorporating 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile into polymer matrices. The resulting nanocomposites demonstrated improved thermal stability and mechanical strength compared to traditional polymers .

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific enzymes or receptors in the body, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis with structurally related carbonitrile-containing compounds is summarized below:

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties/Applications
Target Compound Furan-Pyrrole -CN, -CH(OH)CH₃, -CH₃, pyrrole-methyl C₁₅H₁₇N₂O₂* Building block; potential solubility from -OH
4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile Furan-Pyrrole -CN, -COCH₃, -CH₃, pyrrole-methyl C₁₄H₁₄N₂O₂ Discontinued product; MW 242.27 g/mol
1-(4-Fluoro-3-hydroxyphenyl)-1H-indazole-5-carbonitrile Indazole -CN, -F, -OH C₁₄H₈FN₃O Multi-product synthesis; fluorinated aryl
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile Chromene -CN, -NH₂, -OH, -C₆H₄CH₃ C₁₇H₁₄N₂O₂ Yellow solid; m.p. 223–227°C; IR -CN at 2,204 cm⁻¹

*Estimated based on structural analogy; precise data unavailable.

Key Observations:

Carbonitrile (-CN) groups are common across all compounds, offering sites for nucleophilic attack or hydrogen bonding, critical in drug design .

Structural Diversity :

  • Furan-Pyrrole vs. Chromene/Indazole : The target compound’s fused heterocyclic system may confer unique electronic properties compared to chromene or indazole cores, influencing binding affinity in biological systems .
  • Fluorinated Analogs : Fluorine substitution (e.g., in indazole derivatives) improves metabolic stability and bioavailability, a feature absent in the target compound .

Synthetic Challenges :

  • Multi-step synthesis is evident in compounds like 1-(4-fluoro-3-hydroxyphenyl)-1H-indazole-5-carbonitrile, where purification challenges arise due to byproduct formation . The target compound’s hydroxyethyl group may necessitate stereoselective synthesis.

Physicochemical Properties :

  • Melting points for chromene carbonitriles (223–227°C) suggest higher crystallinity than furan-pyrrole systems, likely due to planar chromene structures .
  • IR data for -CN (2,204 cm⁻¹) and -OH (3,192 cm⁻¹) in chromene derivatives align with expected peaks for the target compound .

Biological Activity

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile, with the CAS number 848369-68-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies.

  • Molecular Formula : C₁₄H₁₆N₂O₂
  • Molecular Weight : 244.29 g/mol
  • Structure : The compound features a furan ring and a pyrrole moiety, which are known for their diverse biological activities.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds containing furan and pyrrole structures often possess antimicrobial properties. The specific activity of this compound against various bacterial strains has yet to be fully characterized but suggests potential applications in treating infections.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis pathways, although detailed mechanisms remain under investigation.
  • Antioxidant Properties : The presence of hydroxyl groups in its structure may confer antioxidant capabilities, potentially aiding in the protection against oxidative stress-related diseases.

The proposed mechanisms through which 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could explain its cytotoxic effects on cancer cells.
  • Interaction with Cellular Targets : The compound may interact with cellular membranes or specific receptors, altering cellular signaling pathways that lead to apoptosis or other cellular responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
AntioxidantReduction of oxidative stress markers

Notable Research Findings

  • A study conducted by Biosynth highlighted the compound's role as a non-ionic organic buffering agent in cell cultures, indicating its utility in biological research settings ( ).
  • Further investigations into the cytotoxic effects revealed that treatment with the compound resulted in significant cell death in certain cancer cell lines, suggesting a potential therapeutic application ( ).
  • Antioxidant assays demonstrated that the compound could reduce oxidative stress markers in vitro, supporting its role as an antioxidant ( ).

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